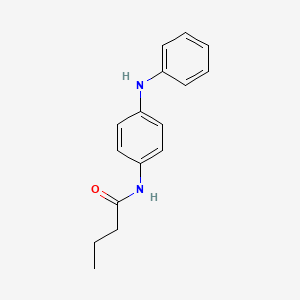
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide is a compound that belongs to the class of tetrazole derivatives
Vorbereitungsmethoden
The synthesis of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide typically involves multistep reactions. One effective synthetic route starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carboximidamide, which is then subjected to cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as ZnCl2, and reagents like sodium azide and NaBH4. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tetrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Due to its bioisosteric properties, the compound is being explored for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors via non-covalent interactions, leading to a range of biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, the compound can induce apoptosis in cancer cells by interacting with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide can be compared with other similar compounds, such as:
3-azido-4-(2{H}-tetrazol-5-yl)furazan: This compound also contains a tetrazole ring and exhibits high energy characteristics and thermal stability.
5-(4-nitrofurazan-3-yl)-2{H}-tetrazole: Similar to the original compound, this derivative has applications in the development of energetic materials.
The uniqueness of this compound lies in its combination of the tetrazole and oxadiazole rings, which provide a balance of high energy characteristics and thermal stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
890092-99-6 |
|---|---|
Molekularformel |
C4H5N9O |
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
N'-amino-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H5N9O/c5-3(7-6)1-2(11-14-10-1)4-8-12-13-9-4/h6H2,(H2,5,7)(H,8,9,12,13) |
InChI-Schlüssel |
XXAHCAHWKKDUOL-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=NON=C1/C(=N/N)/N)C2=NNN=N2 |
Kanonische SMILES |
C1(=NON=C1C(=NN)N)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(pyrrolidin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B5699676.png)

![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)

![Methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate](/img/structure/B5699717.png)
